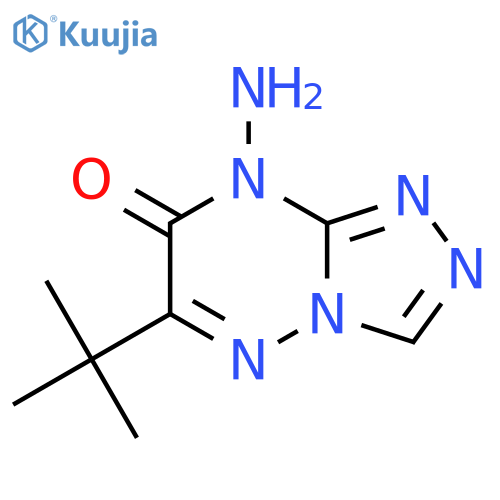Cas no 539804-65-4 (8-amino-6-tert-butyl-7H,8H-1,2,4triazolo4,3-b1,2,4triazin-7-one)

539804-65-4 structure
商品名:8-amino-6-tert-butyl-7H,8H-1,2,4triazolo4,3-b1,2,4triazin-7-one
8-amino-6-tert-butyl-7H,8H-1,2,4triazolo4,3-b1,2,4triazin-7-one 化学的及び物理的性質
名前と識別子
-
- 8-amino-6-tert-butyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one
- SR-01000010924
- Oprea1_280354
- CS-0221470
- 8-amino-6-tert-butyl-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one
- 8-AMINO-6-(TERT-BUTYL)-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-7(8H)-ONE
- STK973260
- AKOS001057605
- G26077
- 539804-65-4
- EN300-09197
- Z55993076
- SR-01000010924-1
- 8-amino-6-tert-butyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one
- 8-amino-6-tert-butyl-7H,8H-1,2,4triazolo4,3-b1,2,4triazin-7-one
-
- インチ: InChI=1S/C8H12N6O/c1-8(2,3)5-6(15)14(9)7-11-10-4-13(7)12-5/h4H,9H2,1-3H3
- InChIKey: REDVXRPRMMFDED-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 208.10725903Da
- どういたいしつりょう: 208.10725903Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 320
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 89.4Ų
- 疎水性パラメータ計算基準値(XlogP): -0.2
8-amino-6-tert-butyl-7H,8H-1,2,4triazolo4,3-b1,2,4triazin-7-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1292140-10g |
8-Amino-6-tert-butyl-7h,8h-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one |
539804-65-4 | 95% | 10g |
¥28670.00 | 2024-05-09 | |
| Enamine | EN300-09197-0.25g |
8-amino-6-tert-butyl-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one |
539804-65-4 | 95.0% | 0.25g |
$142.0 | 2025-02-21 | |
| Enamine | EN300-09197-0.1g |
8-amino-6-tert-butyl-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one |
539804-65-4 | 95.0% | 0.1g |
$98.0 | 2025-02-21 | |
| Enamine | EN300-09197-0.5g |
8-amino-6-tert-butyl-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one |
539804-65-4 | 95.0% | 0.5g |
$271.0 | 2025-02-21 | |
| Chemenu | CM441174-1g |
8-amino-6-tert-butyl-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one |
539804-65-4 | 95%+ | 1g |
$445 | 2023-02-02 | |
| Aaron | AR019K2Z-100mg |
8-amino-6-tert-butyl-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one |
539804-65-4 | 95% | 100mg |
$160.00 | 2025-02-10 | |
| Aaron | AR019K2Z-10g |
8-amino-6-tert-butyl-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one |
539804-65-4 | 90% | 10g |
$2216.00 | 2023-12-14 | |
| 1PlusChem | 1P019JUN-1g |
8-amino-6-tert-butyl-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one |
539804-65-4 | 90% | 1g |
$521.00 | 2024-04-30 | |
| 1PlusChem | 1P019JUN-250mg |
8-amino-6-tert-butyl-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one |
539804-65-4 | 90% | 250mg |
$231.00 | 2024-04-30 | |
| Enamine | EN300-09197-10g |
8-amino-6-tert-butyl-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one |
539804-65-4 | 90% | 10g |
$1593.0 | 2023-10-28 |
8-amino-6-tert-butyl-7H,8H-1,2,4triazolo4,3-b1,2,4triazin-7-one 関連文献
-
Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
-
Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
539804-65-4 (8-amino-6-tert-butyl-7H,8H-1,2,4triazolo4,3-b1,2,4triazin-7-one) 関連製品
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
